molecular formula C11H4F11N3O B11557823 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(pyrimidin-2-yl)cyclohexanecarboxamide

1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(pyrimidin-2-yl)cyclohexanecarboxamide

Cat. No.: B11557823
M. Wt: 403.15 g/mol
InChI Key: LMGGXNCMGGCCLI-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and a pyrimidinyl group attached to a cyclohexane ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves the fluorination of cyclohexane derivatives followed by the introduction of the pyrimidinyl group. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting with the fluorination of cyclohexane, followed by the functionalization of the fluorinated cyclohexane with a pyrimidinyl group. The process requires precise control of reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Due to its stability, the compound requires strong oxidizing or reducing agents under harsh conditions to undergo these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of a fluorine atom with a nucleophile such as hydroxide or amine.

Scientific Research Applications

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the effects of fluorination on chemical reactivity.

    Biology: Investigated for its potential use in drug design due to its stability and unique interactions with biological molecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with molecular targets through its fluorinated and pyrimidinyl groups. The fluorine atoms enhance the compound’s binding affinity to specific targets by increasing hydrophobic interactions and stability. The pyrimidinyl group can interact with nucleic acids and proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar stability and chemical properties.

    2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanamine: Shares the undecafluoro structure but differs in functional groups, leading to different reactivity and applications.

Uniqueness

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the combination of its fluorinated cyclohexane core and the pyrimidinyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H4F11N3O

Molecular Weight

403.15 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-pyrimidin-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C11H4F11N3O/c12-6(4(26)25-5-23-2-1-3-24-5)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1-3H,(H,23,24,25,26)

InChI Key

LMGGXNCMGGCCLI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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